molecular formula C7H8ClFN2O B3029236 (2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile CAS No. 596817-06-0

(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile

Cat. No. B3029236
CAS RN: 596817-06-0
M. Wt: 190.60
InChI Key: DMQSZIMWOFNPNR-WDSKDSINSA-N
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Description

“(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile” is a chemical compound with the molecular formula C7H8ClFN2O . It has a molecular weight of 190.60 g/mol . This compound is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile” is represented by the SMILES notation: ClCC(=O)N1C@@HF)C#N . The InChIKey for this compound is DMQSZIMWOFNPNR-WDSKDSINSA-N .

Scientific Research Applications

Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, including (2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV (DPP4) inhibitors. These derivatives are synthesized using double fluorination techniques and converted to various intermediates like carboxamides and carbonitriles, which are useful for medicinal applications (Singh & Umemoto, 2011).

Molecular Modeling and Inhibitor Design

Research on quantitative structure-activity relationship (QSAR) models for 4-fluoropyrrolidine-2-carbonitrile as a DPP4 inhibitor shows that these derivatives can be used to design novel compounds with potential for treating diseases like type 2 diabetes. The predictive modeling and molecular docking studies help in understanding the stability and affinity of these compounds as enzyme inhibitors (Arba et al., 2018).

Synthesis of Insecticidal and Acaricidal Agents

Some derivatives of 2-arylpyrroles, which include compounds like 4-fluoropyrrolidine-2-carbonitrile, have been synthesized and found to exhibit significant insecticidal and acaricidal activities. These compounds offer a promising approach in the development of new pesticides and insect control agents (Liu et al., 2012).

Development of Anti-Diabetic Agents

Synthesis of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives has led to the identification of potent DPP-4 inhibitors, which are important in the treatment of type 2 diabetes. The efficacy of these compounds in reducing blood glucose levels in animal models underlines their potential as anti-diabetic agents (Wang et al., 2013).

Synthesis of Heterocyclic Compounds

4-Fluoropyrrolidine derivatives, including (2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile, are used in the synthesis of various heterocyclic compounds. These synthetic processes involve reactions with different amines and bifunctional nucleophiles, leading to the formation of novel compounds with potential applications in pharmaceuticals and materials science (Ali et al., 2016).

properties

IUPAC Name

(2S,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2O/c8-2-7(12)11-4-5(9)1-6(11)3-10/h5-6H,1-2,4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQSZIMWOFNPNR-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C#N)C(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C#N)C(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727003
Record name (2S,4S)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(2-Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile

CAS RN

596817-06-0
Record name (2S,4S)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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